Pure Cyanothymidine (3a) Is Inactive Against HIV‑1, in Contrast to AZT and 4′-Cyanothymidine
When rigorously synthesized and structurally confirmed, cyanothymidine (3a) shows no inhibition of HIV‑1 replication [1]. By contrast, the clinical NRTI AZT (3′-azido-3′-deoxythymidine) exhibits an EC50 of 0.0032 µM against HIV‑1LAI in MT‑4 cells, and the regioisomeric 4′-cyanothymidine achieves an IC50 of 0.002 µM in A301 (Alex) cells [2][3]. The complete loss of activity upon moving the cyano group from the 4′-position to the 3′-position represents a >1000‑fold difference in potency and underscores the exquisite positional sensitivity of antiviral pharmacophore.
| Evidence Dimension | Anti‑HIV‑1 potency (EC50/IC50) |
|---|---|
| Target Compound Data | Inactive (no inhibition observed at any non‑cytotoxic concentration) |
| Comparator Or Baseline | AZT: EC50 = 0.0032 µM; 4′-Cyanothymidine: IC50 = 0.002 µM |
| Quantified Difference | >1000‑fold loss of activity (active comparators vs. inactive target) |
| Conditions | AZT data: MT‑4 cells, HIV‑1LAI, MTT assay. 4′-Cyanothymidine data: A301 (Alex) cells. |
Why This Matters
Procurement of authentic cyanothymidine is essential as a negative control in anti‑HIV SAR; any detected activity signals contamination.
- [1] Greengrass, C. W. et al. J. Med. Chem. 1989, 32 (3), 618–622. View Source
- [2] Maeda, K.; et al. Table 2. 4′-C-cyanothymidine and AZT anti‑HIV data. PMC3066546. View Source
- [3] O-Yang, C.; Wu, H. Y. Synthesis of 4′-cyanothymidine and analogs as potent inhibitors of HIV. Tetrahedron Lett. 1992, 33 (26), 3701–3704. View Source
